molecular formula C13H10N2O2 B8346439 4-(6-Formylpyridin-3-yl)benzamide

4-(6-Formylpyridin-3-yl)benzamide

Cat. No.: B8346439
M. Wt: 226.23 g/mol
InChI Key: QSPIILGTKNOHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Formylpyridin-3-yl)benzamide is a benzamide derivative featuring a pyridinyl substituent at the para-position of the benzene ring, with a formyl group at the 6-position of the pyridine moiety.

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

4-(6-formylpyridin-3-yl)benzamide

InChI

InChI=1S/C13H10N2O2/c14-13(17)10-3-1-9(2-4-10)11-5-6-12(8-16)15-7-11/h1-8H,(H2,14,17)

InChI Key

QSPIILGTKNOHMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C=O)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Halogen and Alkyl Substituents

Example Compounds :

  • 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35)
  • 3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide (36)

Key Differences :

  • Substituents : Both compounds feature halogen atoms (bromo, fluoro) on the benzene ring and a methyl group on the pyridine ring, contrasting with the formyl group in the target compound.
  • Synthesis: Prepared via coupling of halogenated benzoic acids with aminopyridines, yielding 81% for compound 35 .

1,3,4-Oxadiazole-Benzamide Hybrids

Example Compounds :

  • 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
  • 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)

Key Differences :

  • Substituents : These compounds incorporate sulfamoyl and oxadiazole moieties, diverging from the simpler pyridinyl substituent in the target compound.
  • Biological Activity : Both exhibit antifungal activity against Candida albicans, likely via thioredoxin reductase inhibition .

Comparative Insights : The oxadiazole ring enhances π-stacking and hydrogen-bonding capabilities, which may contribute to their antifungal efficacy. The absence of such a heterocycle in 4-(6-Formylpyridin-3-yl)benzamide suggests differences in target engagement .

Pyrimidine-Substituted Benzamide Derivatives

Example Compounds :

  • [2-(2-((2-aminophenyl)amino)-2-oxoethyl)-N-(4,6-diphenylpyrimidin-2-yl)benzamide (6a–6f)]

Key Differences :

  • Substituents : These derivatives feature pyrimidine rings fused with diphenyl groups, contrasting with the pyridine-formyl motif in the target compound.
  • Applications : Designed as EGFR tyrosine kinase inhibitors, highlighting the role of extended aromatic systems in enzyme binding .

Data Tables

Research Findings and Insights

  • Role of Substituents : Halogens (e.g., bromo, fluoro) enhance stability and binding in analogs like compound 35, while the formyl group in the target compound may improve solubility or serve as a reactive site for further derivatization .
  • Heterocyclic Moieties : Oxadiazole (LMM5, LMM11) and pyrimidine (6a–6f) rings introduce additional hydrogen-bonding and π-stacking interactions, critical for biological activity .
  • Synthetic Accessibility : High yields (e.g., 81% for compound 35) suggest efficient coupling methodologies that could be adapted for synthesizing the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.